molecular formula C27H23N3O3 B10879024 2-{3-[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione

2-{3-[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B10879024
M. Wt: 437.5 g/mol
InChI Key: BYBAFTUBIAUQPJ-UHFFFAOYSA-N
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Description

2-{3-[3-(3,4-DIMETHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core linked to an isoindole moiety through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(3,4-DIMETHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethylbenzaldehyde with anthranilic acid to form the quinazolinone core. This intermediate is then reacted with a suitable propylating agent to introduce the propyl chain. Finally, the isoindole moiety is introduced through a cyclization reaction under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(3,4-DIMETHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various quinazolinone and isoindole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-{3-[3-(3,4-DIMETHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[3-(3,4-DIMETHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoic acid share a similar quinazolinone core.

    Isoindole Derivatives: Compounds like 1H-isoindole-1,3(2H)-dione derivatives have structural similarities.

Uniqueness

2-{3-[3-(3,4-DIMETHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to the combination of the quinazolinone and isoindole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C27H23N3O3

Molecular Weight

437.5 g/mol

IUPAC Name

2-[3-[3-(3,4-dimethylphenyl)-4-oxoquinazolin-2-yl]propyl]isoindole-1,3-dione

InChI

InChI=1S/C27H23N3O3/c1-17-13-14-19(16-18(17)2)30-24(28-23-11-6-5-10-22(23)27(30)33)12-7-15-29-25(31)20-8-3-4-9-21(20)26(29)32/h3-6,8-11,13-14,16H,7,12,15H2,1-2H3

InChI Key

BYBAFTUBIAUQPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCCN4C(=O)C5=CC=CC=C5C4=O)C

Origin of Product

United States

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